molecular formula C10H16 B8705888 3-tert-Butyl-1-methylcyclopenta-1,3-diene CAS No. 773080-45-8

3-tert-Butyl-1-methylcyclopenta-1,3-diene

Cat. No. B8705888
CAS RN: 773080-45-8
M. Wt: 136.23 g/mol
InChI Key: FSJVREFHLVPDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1-methylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-tert-Butyl-1-methylcyclopenta-1,3-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butyl-1-methylcyclopenta-1,3-diene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

773080-45-8

Product Name

3-tert-Butyl-1-methylcyclopenta-1,3-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-tert-butyl-1-methylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h6-7H,5H2,1-4H3

InChI Key

FSJVREFHLVPDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock, 100 ml of dehydrated diethyl ether and 57 ml (170 mmol) of diethyl ether solution of 3.0 M methyl magnesium bromide were charged under a nitrogen atmosphere. In the ice bath, 19.6 g (142 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour. The resultant solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The obtained organic layers were combined, washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water, and twice with saturated brine and dried over magnesium sulfate and the solvent was distilled. Thereafter, the purification was conducted by distillation under reduced pressure to obtain 13.5 g of a pale yellowy transparent liquid. The yield was 70%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
57 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.